1-[3-(4-Fluorophenyl)-8-methoxy-2H,3H,3AH,4H,5H-benzo[G]indazol-2-YL]propan-1-one
Overview
Description
1-[3-(4-Fluorophenyl)-8-methoxy-2H,3H,3AH,4H,5H-benzo[G]indazol-2-YL]propan-1-one is a complex organic compound that belongs to the class of heterocyclic aromatic compounds This compound features a unique structure with a fluorophenyl group, a methoxy group, and an indazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(4-Fluorophenyl)-8-methoxy-2H,3H,3AH,4H,5H-benzo[G]indazol-2-YL]propan-1-one typically involves multi-step organic reactions. One common approach is the condensation of 4-fluoroaniline with 2-methoxybenzaldehyde to form an intermediate Schiff base. This intermediate is then cyclized using a suitable catalyst to yield the indazole core. The final step involves the alkylation of the indazole with a propanone derivative under controlled conditions to obtain the target compound .
Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions: 1-[3-(4-Fluorophenyl)-8-methoxy-2H,3H,3AH,4H,5H-benzo[G]indazol-2-YL]propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products: The major products formed from these reactions include ketones, alcohols, amines, and various substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
1-[3-(4-Fluorophenyl)-8-methoxy-2H,3H,3AH,4H,5H-benzo[G]indazol-2-YL]propan-1-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-[3-(4-Fluorophenyl)-8-methoxy-2H,3H,3AH,4H,5H-benzo[G]indazol-2-YL]propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Indazole Derivatives: Compounds like 3,5-diaminoindazoles and 2,3-disubstituted tetrahydroindazoles share structural similarities and exhibit comparable biological activities.
Fluorophenyl Compounds: Other fluorophenyl-containing compounds, such as fluoxetine and flurbiprofen, also demonstrate diverse pharmacological properties.
Uniqueness: 1-[3-(4-Fluorophenyl)-8-methoxy-2H,3H,3AH,4H,5H-benzo[G]indazol-2-YL]propan-1-one stands out due to its unique combination of functional groups and its potential for diverse applications in multiple fields. Its indazole core and fluorophenyl group contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
1-[3-(4-fluorophenyl)-8-methoxy-3,3a,4,5-tetrahydrobenzo[g]indazol-2-yl]propan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O2/c1-3-19(25)24-21(14-4-8-15(22)9-5-14)17-11-7-13-6-10-16(26-2)12-18(13)20(17)23-24/h4-6,8-10,12,17,21H,3,7,11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWPNIVJYHRCDNV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(C2CCC3=C(C2=N1)C=C(C=C3)OC)C4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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